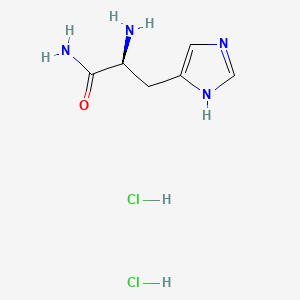

H-His-NH2.2HCl

Description

Structure

3D Structure of Parent

Properties

CAS No. |

71666-95-0 |

|---|---|

Molecular Formula |

C6H11ClN4O |

Molecular Weight |

190.63 g/mol |

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)propanamide;hydrochloride |

InChI |

InChI=1S/C6H10N4O.ClH/c7-5(6(8)11)1-4-2-9-3-10-4;/h2-3,5H,1,7H2,(H2,8,11)(H,9,10);1H/t5-;/m0./s1 |

InChI Key |

FEMIBJUCYRFDHN-JEDNCBNOSA-N |

SMILES |

C1=C(NC=N1)CC(C(=O)N)N.Cl.Cl |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N)N.Cl |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)N)N.Cl |

Synonyms |

71666-95-0; L-Histidinamidedihydrochloride; H-His-NH2.2HCl; H-His-Nh22HCl; H-His-NH2?2HCl; H-HIS-NH22HCL; C6H10N4O.2HCl; H-His-NH2.2HCl; SCHEMBL6280216; CTK2H5632; 7174AH; AKOS025289404; AK170137; FT-0696183 |

Origin of Product |

United States |

Foundational & Exploratory

H-His-NH2.2HCl chemical properties and structure

An In-depth Technical Guide to L-Histidinamide Dihydrochloride (H-His-NH2·2HCl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Histidinamide dihydrochloride (H-His-NH2·2HCl) is the dihydrochloride salt of L-Histidinamide, an amino acid derivative of L-Histidine. In peptide chemistry, the "H-" prefix denotes a free amino group at the N-terminus, and "-NH2" signifies a carboxamide group at the C-terminus. This compound is a valuable building block in biochemical research and pharmaceutical development.[1] It serves as a precursor in the synthesis of peptides and other complex molecules and is utilized in cell culture media formulations.[1]

It is crucial to distinguish L-Histidinamide dihydrochloride from Histamine dihydrochloride, the decarboxylation product of L-Histidine. While structurally related, they are distinct compounds with different chemical properties and biological activities. This guide will focus exclusively on the properties and structure of L-Histidinamide dihydrochloride.

Chemical Structure and Properties

L-Histidinamide dihydrochloride is characterized by a protonated α-amino group, an imidazole side chain, and a C-terminal amide. The dihydrochloride salt form generally ensures higher solubility in aqueous solutions.[1]

Caption: Chemical Structure of L-Histidinamide Dihydrochloride

Physicochemical Properties

Quantitative data for L-Histidinamide dihydrochloride is not as widely published as for its parent amino acid, L-Histidine. The following table summarizes available data for L-Histidinamide dihydrochloride and related compounds for comparison.

| Property | L-Histidinamide Dihydrochloride (H-His-NH2·2HCl) | L-Histidine (Parent Compound) |

| CAS Number | 71666-95-0 | 71-00-1 |

| Molecular Formula | C₆H₁₂Cl₂N₄O | C₆H₉N₃O₂ |

| Molecular Weight | 227.09 g/mol | 155.15 g/mol [2] |

| Appearance | Solid | White crystalline or crystalline powder[3] |

| Melting Point | Data not available | ~282-288 °C (decomposes)[2][3] |

| Solubility | Soluble in DMSO.[4][5] | Soluble in water (4.3 g/100 mL at 25°C); very slightly soluble in ethanol; insoluble in ether.[3] |

| pKa Values (at 25°C) | Data not available | pKa₁ (α-carboxyl) = 1.80pKa₂ (imidazole) = 6.04pKa₃ (α-amino) = 9.33[6][7] |

Biological Activity and Applications

L-Histidinamide dihydrochloride is primarily used as a chemical intermediate and building block in research and development.[1][8]

Role in Drug Delivery

A significant application of L-Histidinamide is in advanced drug delivery systems. Recently, it was used to synthesize an ionizable cholesterol analog, 3β[L-histidinamide-carbamoyl] cholesterol (Hchol).[5][9] When incorporated into lipid nanoparticles (LNPs), Hchol enhances the intracellular delivery of mRNA.[9]

The imidazole side chain of histidine has a pKa near physiological pH, allowing it to act as a proton sponge.[6][7] In the acidic environment of the endosome, the imidazole group becomes protonated. This charge reversal is believed to destabilize the endosomal membrane, facilitating the release of the LNP's cargo (e.g., mRNA) into the cytoplasm. This mechanism, known as endosomal escape, is a critical step for the efficacy of many nanomedicines.[5][9] The pKa values of LNPs formulated with Hchol were found to be approximately 6.03 and 6.61, which is optimal for this effect.[9]

Caption: Enhanced mRNA delivery via Hchol-LNP endosomal escape.

Other Research Applications

-

Biochemical Research : It serves as a building block for synthesizing peptides and proteins for studying enzyme functions and cellular processes.[1]

-

Pharmaceutical Development : The compound is explored for its role as a precursor in the synthesis of various therapeutic agents.[1][8]

-

Cell Culture : It is used as a component in cell culture media to support cell growth and viability.[1]

Experimental Protocols

Representative Synthesis of L-Histidinamide Dihydrochloride

The synthesis of L-Histidinamide typically involves the protection of the amino and imidazole groups of L-Histidine, followed by the amidation of the carboxylic acid, and subsequent deprotection. A generalized workflow is presented below.

Caption: Generalized workflow for the synthesis of H-His-NH2·2HCl.

Methodology Outline:

-

Protection: The α-amino group and the imidazole nitrogen of L-Histidine are protected using standard protecting groups (e.g., Boc for the amino group, Trt or DNP for the imidazole ring) to prevent side reactions.

-

Activation & Amidation: The carboxylic acid group is activated, often by conversion to an active ester or acid chloride. This activated intermediate is then reacted with a source of ammonia to form the amide.

-

Deprotection and Salt Formation: The protecting groups are removed, typically under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid). Treatment with excess hydrochloric acid followed by precipitation from a non-polar solvent (like ether) or crystallization yields the final L-Histidinamide dihydrochloride salt.[10]

-

Purification: The final product is purified by recrystallization to remove any remaining starting materials or byproducts.[11] The purity can be assessed by techniques like TLC, HPLC, and NMR.

Content Analysis (Titration)

A common method for quantifying L-Histidine derivatives is non-aqueous titration.

Protocol:

-

Accurately weigh the sample (approx. 105 mg) after drying.

-

Dissolve the sample in 3 mL of formic acid and 50 mL of glacial acetic acid.

-

Titrate the solution with 0.1 M perchloric acid.

-

Determine the endpoint using a potentiometer.

-

A blank titration should be performed for correction. Each mL of 0.1 M perchloric acid is equivalent to 15.52 mg of L-Histidine.[3]

Safety and Handling

L-Histidinamide dihydrochloride should be handled by personnel trained in laboratory procedures. Standard safety precautions should be observed.

-

Hazard Statements : May cause skin, eye, and respiratory irritation.[4]

-

Precautionary Measures :

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. chemimpex.com [chemimpex.com]

- 2. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Histidine | 71-00-1 [chemicalbook.com]

- 4. L-Histidinol dihydrochloride | C6H13Cl2N3O | CID 197743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. Modulating Lipid Nanoparticles with Histidinamide-Conjugated Cholesterol for Improved Intracellular Delivery of mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. L-Histidine synthesis - chemicalbook [chemicalbook.com]

- 11. L-HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE - Ataman Kimya [atamanchemicals.com]

- 12. L-Histidine dihydrochloride | C6H11Cl2N3O2 | CID 72609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. usbio.net [usbio.net]

L-Histidine Amide Dihydrochloride (H-His-NH2.2HCl): A Technical Guide for Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Histidine amide dihydrochloride (H-His-NH2·2HCl), a derivative of the essential amino acid L-histidine, serves as a versatile tool in biochemical research and pharmaceutical development. Its primary applications include its role as a competitive inhibitor of histidine decarboxylase, a fundamental component in solid-phase peptide synthesis, and a supplement in specialized cell culture media. This guide provides an in-depth overview of the biochemical uses of H-His-NH2·2HCl, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support its practical application in a laboratory setting.

Introduction

L-Histidine amide dihydrochloride is a stable, water-soluble salt of L-histidine amide. The presence of the amide group at the C-terminus, in place of the carboxylic acid, alters its chemical properties, making it a valuable molecule for specific biochemical investigations. Its structural similarity to histidine allows it to interact with histidine-binding sites in enzymes, while its terminal amide functionality makes it a useful building block in the synthesis of peptides with C-terminal amides, a common feature in many biologically active peptides.

Biochemical Applications

Enzyme Inhibition: Histidine Decarboxylase

The most prominent role of L-histidine derivatives in biochemistry is the inhibition of histidine decarboxylase (HDC), the rate-limiting enzyme in the synthesis of histamine. Histamine is a potent biogenic amine involved in allergic and inflammatory responses, gastric acid secretion, and neurotransmission. By competitively inhibiting HDC, L-histidine amide and its analogs can be used to study the physiological and pathological roles of histamine.

Table 1: Inhibitory Activity of L-Histidine Derivatives against Rat Stomach Histidine Decarboxylase

| Compound | Inhibition Constant (Ki) |

| L-Histidine Methyl Ester | 1.8 x 10⁻⁶ M[1] |

This data suggests that modifications at the C-terminus of histidine can produce effective inhibitors of HDC. L-histidine amide, by virtue of its structural similarity to both the natural substrate (L-histidine) and inhibitory analogs, is utilized in research to modulate histamine production.

The enzymatic conversion of L-histidine to histamine by histidine decarboxylase is a critical step in the biosynthesis of this important signaling molecule. Understanding this pathway is essential for contextualizing the inhibitory action of L-histidine amide.

Solid-Phase Peptide Synthesis (SPPS)

H-His-NH2·2HCl is a valuable reagent in solid-phase peptide synthesis (SPPS), particularly for the creation of peptides with a C-terminal amide. Many biologically active peptides, including hormones and neurotransmitters, possess a C-terminal amide, which often confers greater stability against enzymatic degradation and can be crucial for biological activity. In SPPS, the synthesis proceeds from the C-terminus to the N-terminus. To generate a C-terminal amide, a Rink amide resin is commonly used. H-His-NH2 can be incorporated as the C-terminal residue or within the peptide chain.

The following diagram illustrates a generalized workflow for manual Fmoc-based solid-phase peptide synthesis, which can be adapted for the inclusion of histidine amide.

Cell Culture Media Supplement

L-histidine is an essential amino acid and a standard component of many cell culture media formulations, such as MEM and RPMI-1640. It is crucial for cell growth, proliferation, and protein synthesis. In the context of biopharmaceutical manufacturing, particularly for the production of monoclonal antibodies (mAbs), histidine is also used as a buffering agent in final formulations to enhance protein stability. While L-histidine is more commonly used, H-His-NH2·2HCl can serve as a source of histidine in custom media formulations. Its high solubility and stability in its dihydrochloride form make it a convenient supplement.

Experimental Protocols

Protocol for Histidine Decarboxylase Inhibition Assay

This protocol is adapted from radiometric assays used for HDC and can be modified for a non-radioactive, HPLC-based or spectrophotometric assay to evaluate the inhibitory potential of H-His-NH2·2HCl.

Materials:

-

Histidine Decarboxylase (HDC) enzyme preparation (e.g., from rat stomach or recombinant human HDC)

-

L-Histidine (substrate)

-

H-His-NH2·2HCl (inhibitor)

-

Pyridoxal-5'-phosphate (PLP), a cofactor for HDC

-

Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.8)

-

Quenching solution (e.g., 10% trichloroacetic acid or perchloric acid)

-

HPLC system for histamine quantification or a suitable spectrophotometric detection system.

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of L-histidine in the assay buffer.

-

Prepare a range of concentrations of H-His-NH2·2HCl in the assay buffer.

-

Prepare a working solution of HDC in the assay buffer containing PLP.

-

-

Assay Setup:

-

In microcentrifuge tubes, set up reactions containing the assay buffer, a fixed concentration of L-histidine, and varying concentrations of H-His-NH2·2HCl.

-

Include a control reaction with no inhibitor.

-

Pre-incubate the reaction mixtures at 37°C for 5 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the HDC enzyme solution to each tube.

-

Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the tubes to pellet the precipitated protein.

-

-

Quantification of Histamine:

-

Analyze the supernatant for histamine content using a validated method such as reverse-phase HPLC with a suitable detection method (e.g., fluorescence or UV).

-

-

Data Analysis:

-

Calculate the rate of histamine formation for each inhibitor concentration.

-

Determine the IC50 value of H-His-NH2·2HCl.

-

To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate (L-histidine) and the inhibitor (H-His-NH2·2HCl) and analyze the data using Lineweaver-Burk or Dixon plots.

-

Protocol for Incorporating H-His-NH2 as the C-terminal Residue in SPPS

This protocol outlines the initial steps for synthesizing a peptide with a C-terminal histidine amide using a Rink amide resin.

Materials:

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Fmoc-His(Trt)-OH (or another suitably protected histidine)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling:

-

Place the Rink Amide resin in the synthesis vessel.

-

Add DMF and allow the resin to swell for at least 30 minutes.

-

Drain the DMF.

-

-

Fmoc Deprotection of the Resin:

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 20-30 minutes to remove the Fmoc protecting group from the Rink amide linker.

-

Drain the solution and wash the resin thoroughly with DMF.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to resin substitution) and HBTU (3 equivalents) in a minimal amount of DMF.

-

Add DIEA (6 equivalents) and allow the activation to proceed for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours to ensure complete coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin extensively with DMF and then with DCM.

-

-

Confirmation of Coupling (Optional):

-

Perform a Kaiser test on a small sample of the resin beads. A negative result (beads remain yellow) indicates successful coupling.

-

-

Continuation of Synthesis:

-

The resin is now ready for the deprotection of the Fmoc group on the newly attached histidine and the coupling of the next amino acid in the sequence, following the general SPPS workflow.

-

Conclusion

L-Histidine amide dihydrochloride is a multifaceted compound with significant utility in biochemical research. Its role as a potential competitive inhibitor of histidine decarboxylase provides a means to investigate the complex signaling pathways involving histamine. Furthermore, its application in solid-phase peptide synthesis enables the construction of C-terminally amidated peptides, which are of great interest in drug discovery and development. As a component of cell culture media, it supports the growth and productivity of cells in biopharmaceutical manufacturing. The protocols and data presented in this guide offer a technical foundation for the effective use of H-His-NH2·2HCl in various research and development settings.

References

Navigating the Solubility Landscape of L-Histidinamide Dihydrochloride (H-His-NH2.2HCl): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Histidinamide dihydrochloride (H-His-NH2.2HCl), a derivative of the amino acid L-histidine, is a molecule of increasing interest in various research and development sectors, including its use as a component in drug delivery systems. A fundamental physicochemical property governing its utility is solubility. This technical guide provides a comprehensive overview of the known solubility of this compound in different solvents, outlines detailed experimental protocols for solubility determination, and visualizes key processes related to its handling and potential biological application.

Understanding the Solubility of this compound

The solubility of a peptide or its derivative is intrinsically linked to its amino acid composition, overall charge, and the nature of the solvent. This compound, being a dihydrochloride salt of a histidine derivative, is generally expected to exhibit good solubility in aqueous solutions due to its charged nature.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published. However, based on information from various suppliers and data for structurally similar compounds, we can compile the following summary. It is crucial to note that these values should be considered as estimates, and experimental verification is highly recommended.

| Solvent | Estimated Solubility | Remarks |

| Water | Good to High | As a dihydrochloride salt, it is expected to be readily soluble in water. Data for L-Histidine monohydrochloride monohydrate suggests solubility as high as 50 mg/mL.[1] |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Good | Similar to water, good solubility is expected. For a related compound, L-Histidinol dihydrochloride, the solubility is approximately 10 mg/mL in PBS.[2] |

| Dimethyl Sulfoxide (DMSO) | Moderate | Several suppliers list DMSO as a suitable solvent. For L-Histidinol dihydrochloride, the solubility is around 5 mg/mL.[2] |

| Methanol | Moderate | Listed as a solvent by some suppliers. |

| Ethanol | Low to Moderate | Generally, peptides have lower solubility in ethanol compared to methanol or water. |

Note: The solubility of peptides can be influenced by factors such as pH, temperature, and the presence of salts. The provided data is for guidance and should be experimentally confirmed.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, synthesized from best-practice guidelines for peptide solubility assessment.[3][4][5][6][7]

Materials

-

This compound (lyophilized powder)

-

Solvents of interest (e.g., deionized water, PBS, DMSO, methanol, ethanol)

-

Microcentrifuge tubes

-

Vortex mixer

-

Bath sonicator

-

Benchtop centrifuge

-

Spectrophotometer (optional, for concentration determination)

-

pH meter

Procedure

-

Preparation:

-

Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.

-

Prepare stock solutions of the desired solvents. For aqueous solutions, ensure the pH is recorded.

-

-

Initial Qualitative Assessment (Small Scale):

-

Weigh a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

-

Add a small, defined volume of the solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 10 mg/mL).

-

Vortex the tube for 30 seconds.

-

Visually inspect for dissolution. If the solution is not clear, proceed to the next steps.

-

Sonicate the sample in a bath sonicator for 5-10 minutes.

-

Visually inspect again. If the solid has dissolved, the peptide is soluble at that concentration.

-

If the solid has not fully dissolved, add incremental volumes of the solvent, vortexing and sonicating after each addition, until the solid dissolves. Record the final volume to calculate the approximate solubility.

-

-

Quantitative Determination (Saturation Method):

-

Prepare a series of vials with a known amount of this compound (e.g., 5 mg).

-

Add increasing volumes of the solvent to each vial to create a range of concentrations around the estimated solubility.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.

-

Carefully collect a known volume of the supernatant.

-

Determine the concentration of this compound in the supernatant. This can be done by:

-

Gravimetric analysis: Evaporate the solvent and weigh the remaining solid.

-

Spectrophotometry: If the molecule has a chromophore, measure the absorbance at a specific wavelength and calculate the concentration using a standard curve.

-

High-Performance Liquid Chromatography (HPLC): Use a calibrated HPLC method to determine the precise concentration.

-

-

The determined concentration represents the saturation solubility of this compound in that solvent at the specified temperature.

-

Visualizing Key Processes

Experimental Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of a peptide like this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. jpt.com [jpt.com]

- 4. genscript.com [genscript.com]

- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 6. biocat.com [biocat.com]

- 7. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]

L-Histidinamide: A Technical Guide to its Potential Therapeutic Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document summarizes the current publicly available scientific literature on the potential therapeutic applications of L-Histidinamide. The information is intended for research and development purposes only.

Executive Summary

L-Histidinamide, the amide derivative of the essential amino acid L-histidine, is a molecule of growing interest in the field of advanced drug delivery. While direct therapeutic applications of L-Histidinamide as a standalone active pharmaceutical ingredient are not extensively documented in current literature, its role as a critical component in sophisticated drug delivery systems is emerging. This technical guide provides a comprehensive overview of the primary application of L-Histidinamide in enhancing the intracellular delivery of mRNA therapeutics through its incorporation into lipid nanoparticles. The document details the underlying mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and provides visualizations of the critical pathways and workflows.

Core Application: Enhancing mRNA Delivery via Lipid Nanoparticles

The most significant potential therapeutic application of L-Histidinamide identified to date is its use as a functional component of helper lipids in lipid nanoparticle (LNP) formulations for mRNA delivery. Specifically, L-Histidinamide has been conjugated with cholesterol to create the ionizable helper lipid 3β-[L-histidinamide-carbamoyl] cholesterol (Hchol).[1][2] This modification has been shown to significantly improve the delivery efficiency of mRNA into the cytoplasm of target cells.[1][2]

Mechanism of Action: Facilitating Endosomal Escape

The therapeutic efficacy of mRNA-based drugs relies on their successful delivery into the cytoplasm, where they can be translated into proteins. A major barrier to this is the entrapment of the delivery vehicle, such as an LNP, within endosomes after cellular uptake. The L-histidinamide moiety in Hchol plays a crucial role in overcoming this barrier.[1][2]

The imidazole side chain of histidine has a pKa of approximately 6.0. When incorporated into the LNP, the L-histidinamide residue becomes protonated in the acidic environment of the late endosome (pH 5.0-6.0). This protonation is believed to induce a structural change in the LNP, promoting the destabilization of the endosomal membrane and facilitating the release of the encapsulated mRNA into the cytoplasm. This "proton sponge" effect is a key mechanism for enhanced endosomal escape.[2]

Diagram: Proposed Mechanism of Endosomal Escape Facilitated by L-Histidinamide Conjugated LNPs

Caption: Mechanism of L-Histidinamide in LNP-mediated mRNA delivery.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters of L-Histidinamide-containing lipid nanoparticles from preclinical studies.

| Parameter | MC3-based LNP with Cholesterol | MC3-based LNP with Hchol | SM102-based LNP with Cholesterol | SM102-based LNP with Hchol | Reference |

| pKa | Not Reported | ~6.03 | Not Reported | ~6.61 | [2] |

| In vitro Luciferase Expression (Normalized) | 1 | >2.5 | 1 | >2.0 | [1] |

| Red Blood Cell Hemolysis at pH 5.5 (%) | ~5% | ~20% | ~10% | ~35% | [2] |

Experimental Protocols

Synthesis of 3β-[L-Histidinamide-Carbamoyl] Cholesterol (Hchol)

Materials:

-

Cholesteryl chloroformate

-

L-Histidinamide dihydrochloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Silica gel for column chromatography

Procedure:

-

Dissolve L-Histidinamide dihydrochloride and an excess of triethylamine in a mixture of DMF and DCM.

-

In a separate flask, dissolve cholesteryl chloroformate in DCM.

-

Slowly add the cholesteryl chloroformate solution to the L-Histidinamide solution at 0°C with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM to yield the final product, Hchol.

-

Confirm the structure and purity of the synthesized Hchol using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: Experimental Workflow for Hchol Synthesis and LNP Formulation

Caption: Workflow for Hchol synthesis and subsequent LNP formulation.

Formulation of Hchol-containing Lipid Nanoparticles

Materials:

-

Ionizable lipid (e.g., MC3 or SM102)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

3β-[L-histidinamide-carbamoyl] cholesterol (Hchol)

-

Polyethylene glycol (PEG)-lipid conjugate

-

mRNA

-

Ethanol

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device

Procedure:

-

Prepare a lipid mixture by dissolving the ionizable lipid, DSPC, Hchol, and PEG-lipid in ethanol at a specific molar ratio.

-

Prepare an aqueous phase by dissolving the mRNA in a citrate buffer (pH 4.0).

-

Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol phase with the mRNA-aqueous phase at a defined flow rate ratio.

-

The rapid mixing leads to the self-assembly of the lipids and mRNA into LNPs.

-

Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and non-encapsulated mRNA.

-

Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

Other Potential, Less-Explored Applications

While the role of L-Histidinamide in drug delivery is the most prominent, its structural similarity to L-histidine suggests that it could be investigated for other biological activities. L-histidine itself has been studied for its antioxidant, anti-inflammatory, and neuroprotective properties. However, there is currently a lack of dedicated research on whether L-Histidinamide shares these therapeutic potentials.

Future Directions and Conclusion

The current body of scientific literature strongly indicates that the primary therapeutic potential of L-Histidinamide lies in its application as a functional excipient in advanced drug delivery systems, particularly for nucleic acid-based therapeutics. Its ability to enhance endosomal escape through a pH-dependent mechanism makes it a valuable tool for improving the efficacy of mRNA vaccines and therapies.

Future research should focus on:

-

Further elucidating the precise molecular interactions between Hchol-containing LNPs and the endosomal membrane.

-

Exploring the use of L-Histidinamide in combination with other classes of therapeutic molecules that require intracellular delivery.

-

Investigating any potential intrinsic biological or pharmacological activities of L-Histidinamide to determine if it possesses direct therapeutic effects.

References

In-Depth Technical Guide to H-His-NH2·2HCl (L-Histidinamide dihydrochloride)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling precautions, and an overview of the biological significance of H-His-NH2·2HCl, also known as L-Histidinamide dihydrochloride (CAS No: 71666-95-0). This document is intended to serve as an essential resource for laboratory personnel and researchers in the fields of biochemistry, cell biology, and pharmaceutical development.

Section 1: Chemical and Physical Properties

L-Histidinamide dihydrochloride is the dihydrochloride salt of L-histidinamide. The presence of the amide group in place of the carboxylic acid and the dihydrochloride form influences its solubility and stability.

| Property | Value | Source |

| CAS Number | 71666-95-0 | Fisher Scientific |

| Molecular Formula | C6H11N3O · 2HCl | Fisher Scientific |

| Molecular Weight | 226.10 g/mol | Fisher Scientific |

| Appearance | White to off-white crystalline powder | Fisher Scientific |

| Solubility | Soluble in water | Fisher Scientific |

| Stability | Stable under normal conditions | Fisher Scientific |

Section 2: Safety and Hazard Information

According to the Safety Data Sheet (SDS) from Fisher Scientific, L-Histidinamide dihydrochloride is not classified as hazardous. However, standard laboratory safety practices should always be followed.

Hazard Identification and Precautionary Measures

While not classified as hazardous, it is recommended to handle L-Histidinamide dihydrochloride with care.

-

Hazard Statements : The toxicological properties have not been fully investigated.

-

Precautionary Statements :

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

First Aid Measures

| Exposure Route | First Aid Measures |

| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur. |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention immediately if symptoms occur. |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur. |

Handling and Storage

-

Handling : Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid dust formation and inhalation. Ensure adequate ventilation.

-

Storage : Keep container tightly closed in a dry and well-ventilated place. It is recommended to keep it refrigerated.

Section 3: Experimental Protocols and Applications

Detailed experimental protocols for L-Histidinamide dihydrochloride are not widely published. However, based on its structure as a histidine analog, it can be used in various biochemical and cell culture applications.

General Handling and Solution Preparation Workflow

The following diagram outlines a general workflow for handling and preparing solutions of L-Histidinamide dihydrochloride in a research laboratory.

Caption: General laboratory workflow for L-Histidinamide dihydrochloride.

Potential Research Applications

-

Cell Culture Supplement : As a derivative of the essential amino acid L-histidine, it can be used in cell culture media to study its effect on cell growth, proliferation, and metabolism.

-

Enzyme Assays : It can be used as a substrate or inhibitor in studies of enzymes that metabolize histidine or related compounds.

-

Peptide Synthesis : L-Histidinamide can be incorporated into synthetic peptides to investigate the role of the C-terminal amide in peptide structure and function.

-

Drug Delivery Research : A recent study has shown the use of histidinamide-conjugated cholesterol in lipid nanoparticles for enhanced intracellular delivery of mRNA[1]. This suggests a promising application in the field of nucleic acid-based therapeutics. The imidazole side chain of histidine can become protonated at endosomal pH, which may facilitate endosomal escape, a critical step in the delivery of macromolecules into the cytoplasm.

Section 4: Role in Signaling Pathways

While direct involvement of L-Histidinamide dihydrochloride in specific signaling pathways is not well-documented, the histidine residue is a key player in various signaling events, primarily through the action of histidine kinases.

Histidine Kinases and Two-Component Systems

Histidine kinases are crucial components of two-component signal transduction systems, which are prevalent in bacteria and also found in eukaryotes like yeast and plants[2][3][4]. These systems allow organisms to sense and respond to environmental stimuli.

The general mechanism of a two-component system is as follows:

-

A sensor histidine kinase detects an external signal.

-

This triggers the autophosphorylation of a conserved histidine residue within the kinase.

-

The phosphate group is then transferred to a conserved aspartate residue on a partner protein called the response regulator.

-

The phosphorylated response regulator then mediates a downstream cellular response, often by acting as a transcription factor.

The following diagram illustrates a simplified model of a two-component signaling pathway.

Caption: A simplified model of a two-component signaling pathway.

Given its structural similarity to L-histidine, L-Histidinamide dihydrochloride could potentially be explored as a modulator of histidine kinase activity or as a tool to probe histidine-dependent signaling events in various biological systems.

Section 5: Conclusion

H-His-NH2·2HCl (L-Histidinamide dihydrochloride) is a valuable research chemical with potential applications in cell biology, biochemistry, and drug delivery. While its toxicological profile is not fully characterized, it is not classified as hazardous, and adherence to standard laboratory safety procedures should ensure its safe handling. Further research is warranted to elucidate its specific biological roles and to develop detailed experimental protocols for its use in various research contexts. This guide provides a foundational understanding of its properties and safe handling to support its use in the scientific community.

References

- 1. Modulating Lipid Nanoparticles with Histidinamide-Conjugated Cholesterol for Improved Intracellular Delivery of mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histidine kinases in signal transduction pathways of eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Protein Histidine Kinases: Assembly of Active Sites and Their Regulation in Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of L-Histidinamide Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for L-Histidinamide Dihydrochloride (H-His-NH2·2HCl), a derivative of the essential amino acid L-histidine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific endeavors requiring detailed structural and analytical information on this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for H-His-NH2·2HCl, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The NMR and IR data are based on typical values for the L-histidine core structure and may be used as a reference for the analysis of L-Histidinamide Dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (D₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.7 | Singlet | Imidazole C2-H |

| ~7.4 | Singlet | Imidazole C4-H |

| ~4.1 | Triplet | α-CH |

| ~3.4 | Doublet of doublets | β-CH₂ |

Table 2: ¹³C NMR Spectroscopic Data (D₂O)

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (Amide) |

| ~135 | Imidazole C2 |

| ~130 | Imidazole C5 |

| ~118 | Imidazole C4 |

| ~55 | α-CH |

| ~28 | β-CH₂ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (amine and amide) |

| 3150-3000 | Medium | C-H stretch (imidazole ring) |

| ~2900 | Medium | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (Amide I) |

| ~1600 | Medium | N-H bend (Amine) |

| ~1550 | Medium | C=N stretch (imidazole ring), N-H bend (Amide II) |

| ~1450 | Medium | C-H bend (aliphatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₆H₁₂Cl₂N₄O |

| Molecular Weight | 227.09 g/mol |

| [M+H]⁺ (Monoisotopic) | 155.0876 m/z |

| [M+H]⁺ (Average) | 155.17 g/mol |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of H-His-NH2·2HCl for structural elucidation.

Materials:

-

H-His-NH2·2HCl sample

-

Deuterium oxide (D₂O)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of H-His-NH2·2HCl in 0.5-0.7 mL of D₂O in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of D₂O.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum. Reference the spectrum to the residual HDO peak at 4.79 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of H-His-NH2·2HCl to identify functional groups.

Materials:

-

H-His-NH2·2HCl sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Hydraulic press with pellet-making die

-

FT-IR Spectrometer with a sample holder

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Dry the H-His-NH2·2HCl sample and KBr powder to remove any moisture.

-

Weigh approximately 1-2 mg of the sample and 100-200 mg of KBr.

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to the pellet-making die and press under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform a background subtraction.

-

Identify and label the major absorption bands.

-

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of H-His-NH2·2HCl.

Materials:

-

H-His-NH2·2HCl sample

-

Methanol or water (HPLC grade)

-

Formic acid (for ESI)

-

Mass Spectrometer (e.g., Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of H-His-NH2·2HCl (approximately 10-100 µM) in a suitable solvent such as methanol or water.

-

For ESI, it is common to add a small amount of formic acid (0.1%) to the solution to promote protonation.

-

-

Instrumentation and Analysis:

-

Infuse the sample solution directly into the mass spectrometer or inject it into a liquid chromatography system coupled to the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan for the expected molecular ion.

-

Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to obtain a stable and strong signal.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

Compare the observed m/z value with the theoretically calculated value.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of H-His-NH2·2HCl.

Caption: Workflow for spectroscopic analysis of this compound.

Enzymatic Stability of Peptides with C-terminal Histidinamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic stability of peptides featuring a C-terminal histidinamide. This modification is a common strategy in peptide drug design to enhance stability and, consequently, bioavailability. This document delves into the underlying principles, presents available quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.

Introduction: The Role of C-terminal Amidation in Peptide Stability

The C-terminal carboxyl group of a peptide is a primary target for various exopeptidases, leading to rapid degradation in biological systems. C-terminal amidation, the replacement of the C-terminal carboxyl group with an amide group (-CONH2), is a widely employed strategy to enhance peptide stability.[1] This modification neutralizes the negative charge at the C-terminus and mimics the structure of many native peptide hormones, which can lead to increased resistance to enzymatic hydrolysis by carboxypeptidases.[2]

The inclusion of a C-terminal histidinamide is of particular interest due to the unique properties of the histidine residue. Its imidazole side chain can participate in various interactions and may influence the peptide's overall conformation and binding affinity to its target receptor. Many synthetic analogs of peptide hormones, such as Gonadotropin-Releasing Hormone (GnRH), utilize C-terminal modifications, including histidinamide, to improve their therapeutic profile.

Quantitative Data on Enzymatic Stability

Quantitative data on the enzymatic stability of peptides with a C-terminal histidinamide is limited in publicly available literature. However, data from studies on closely related peptide analogs, particularly GnRH analogs, provide valuable insights into the stabilizing effects of C-terminal modifications. The following tables summarize relevant findings.

Table 1: Half-life of LHRH and Modified Analogs

| Peptide/Analog | Modification(s) | System | Half-life (t½) | Reference |

| Native LHRH | None | Human Plasma | 2 - 4 minutes | [3] |

| [D-Trp⁶]LHRH (Triptorelin) | D-amino acid substitution at position 6 | Human Plasma | 7.6 hours | [3] |

| Glycosylated LHRH Analog 1 | Lactose conjugation and D-amino acid substitution | Rat Kidney Membrane Enzymes | 68 minutes | [4] |

| Glycosylated LHRH Analog 2 | Glucose conjugation and D-amino acid substitution | Rat Kidney Membrane Enzymes | 103 minutes | [4] |

Note: While not all analogs in Table 1 feature a C-terminal histidinamide, the data illustrates the significant increase in stability achieved through modifications compared to the native peptide. The substitution of L-amino acids with D-amino acids and glycosylation are common strategies to inhibit enzymatic degradation.[5]

Experimental Protocols for Assessing Enzymatic Stability

The following are detailed methodologies for key experiments to determine the enzymatic stability of peptides with C-terminal histidinamide.

In Vitro Stability Assay in Human Serum/Plasma

Objective: To determine the half-life of a peptide in a complex biological fluid containing a mixture of proteases.

Materials:

-

Test peptide with C-terminal histidinamide

-

Human serum or plasma (pooled)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Trichloroacetic acid (TCA) or Acetonitrile (ACN) for protein precipitation

-

HPLC-MS system

Protocol:

-

Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).

-

Dilute the peptide stock solution with PBS to a final concentration of 1 mg/mL.

-

Pre-warm human serum or plasma to 37°C.

-

Initiate the assay by adding the peptide solution to the pre-warmed serum/plasma to achieve a final peptide concentration of 100 µg/mL.

-

Incubate the mixture at 37°C with gentle agitation.

-

At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately stop the enzymatic reaction by adding two volumes of ice-cold acetonitrile or 10% TCA to the aliquot to precipitate the plasma proteins.

-

Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Collect the supernatant containing the peptide and its degradation products.

-

Analyze the supernatant by reverse-phase HPLC-MS to quantify the amount of intact peptide remaining at each time point.

-

The half-life (t½) of the peptide is calculated by plotting the natural logarithm of the percentage of intact peptide remaining versus time and fitting the data to a first-order decay model.

In Vitro Stability Assay with Specific Proteases (e.g., Trypsin, Chymotrypsin)

Objective: To assess the susceptibility of the peptide to specific proteases and identify potential cleavage sites.

Materials:

-

Test peptide with C-terminal histidinamide

-

Trypsin and/or Chymotrypsin (sequencing grade)

-

Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0 for trypsin) or Tris-HCl buffer (e.g., 100 mM, pH 7.8 for chymotrypsin)

-

Formic acid or TFA to stop the reaction

-

HPLC-MS/MS system

Protocol:

-

Prepare a stock solution of the test peptide in the appropriate buffer.

-

Prepare a stock solution of the protease (e.g., 1 mg/mL in 1 mM HCl for trypsin).

-

Equilibrate the peptide solution to the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the digestion by adding the protease to the peptide solution at a specific enzyme:substrate ratio (e.g., 1:50 or 1:100 w/w).

-

Incubate the reaction mixture at the optimal temperature.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

-

Quench the reaction by adding a strong acid, such as formic acid or TFA, to a final concentration of 1%.

-

Analyze the samples by HPLC-MS to quantify the remaining intact peptide.

-

To identify cleavage sites, analyze the samples by HPLC-MS/MS and use software to identify the peptide fragments generated.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a relevant signaling pathway and a typical experimental workflow for assessing peptide stability.

Caption: Experimental workflow for assessing peptide enzymatic stability.

Many peptides with C-terminal histidinamide are analogs of Gonadotropin-Releasing Hormone (GnRH) and act on the GnRH receptor, a G-protein coupled receptor (GPCR).

Caption: Simplified GnRH receptor signaling pathway.

Conclusion

C-terminal histidinamide modification is a valuable strategy in peptide drug design to enhance enzymatic stability. While specific quantitative data for a wide range of such peptides remains to be fully elucidated in public literature, the available information on related analogs strongly supports the stabilizing effect of C-terminal amidation. The experimental protocols provided herein offer a robust framework for researchers to quantitatively assess the stability of their own peptides with C-terminal histidinamide. Furthermore, understanding the signaling pathways, such as the GnRH receptor pathway, in which these peptides often function is crucial for their rational design and development as therapeutic agents.

References

- 1. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]

- 2. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Evaluation of the Biological Properties and the Enzymatic Stability of Glycosylated Luteinizing Hormone-Releasing Hormone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Pivotal Role of H-His-NH2·2HCl in Modern Cell Culture Media Formulations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biopharmaceutical production, the optimization of cell culture media is a cornerstone for achieving high-yield, high-quality biologics. Among the myriad of components that constitute these complex formulations, amino acids play a central and multifaceted role. This technical guide delves into the core functions of L-Histidine Amide Dihydrochloride (H-His-NH2·2HCl), a highly soluble and stable derivative of the essential amino acid L-histidine, in cell culture media. This document will explore its impact on cell growth and viability, recombinant protein production, and its underlying metabolic significance, providing researchers and professionals in drug development with a comprehensive understanding of its application.

Introduction to H-His-NH2·2HCl in Cell Culture

H-His-NH2·2HCl is increasingly recognized as a critical supplement in chemically defined media for the culture of mammalian cells, particularly Chinese Hamster Ovary (CHO) cells, the workhorses of the biopharmaceutical industry. Its primary role extends beyond being a simple building block for protein synthesis; it is crucial for maintaining culture stability, supporting robust cell growth, and ensuring the integrity of the final biotherapeutic product.

Core Functions and Mechanisms of Action

The inclusion of H-His-NH2·2HCl in cell culture media formulations is predicated on several key biochemical properties of the histidine molecule.

Buffering Capacity and pH Regulation

The imidazole side chain of histidine has a pKa of approximately 6.0, which is physiologically relevant for maintaining the pH of the cell culture medium. Stable pH is critical for optimal cell growth, metabolism, and the quality of the expressed protein. Fluctuations in pH can lead to decreased cell viability and product degradation.

Protein Synthesis and Quality

As an essential amino acid, histidine is a fundamental component of proteins. An adequate supply is necessary to support the high rates of protein synthesis required for both cellular proliferation and the production of recombinant proteins, such as monoclonal antibodies (mAbs). Histidine residues within proteins are also involved in enzymatic catalysis and metal-ion binding.

Protection Against Oxidative Stress

Histidine can act as an antioxidant, protecting cells from damage caused by reactive oxygen species (ROS) that can accumulate during high-density cell culture. This protective role contributes to enhanced cell viability and longevity of the culture.

Interaction with Metal Ions

The imidazole ring of histidine can chelate metal ions, which can be both beneficial and detrimental. It can sequester potentially toxic metal ions, but it can also impact the availability of essential trace elements. For instance, histidine supplementation has been shown to rescue CHO cells from zinc-induced toxicity.

Quantitative Impact on Cell Culture Performance

While extensive quantitative data specifically for H-His-NH2·2HCl is not widely published, studies on L-histidine supplementation provide valuable insights into its effects on key cell culture parameters. The data presented below is extrapolated from studies on L-histidine and should be considered indicative for H-His-NH2·2HCl, which is expected to have similar biological effects.

Effect on Cell Growth and Viability

Maintaining an optimal concentration of histidine is crucial for sustaining high viable cell densities and viability over the course of a culture.

Table 1: Effect of L-Histidine Concentration on CHO Cell Viability in the Presence of Zinc Chloride

| L-Histidine Concentration (mM) | Zinc Chloride (ZnCl2) Concentration (µM) | Viable Cell Density (VCD) on Day 2 (x 10^6 cells/mL) | Cell Viability on Day 2 (%) |

| 0.1 | 30 | ~0.3 | ~40% |

| 0.25 | 30 | ~0.5 | ~60% |

| 1 | 30 | ~0.7 | ~80% |

This data is derived from a study investigating the protective effects of histidine against zinc toxicity and illustrates the importance of histidine in mitigating cellular stress.

It is important to note that in the presence of stressors like hydrogen peroxide, L-histidine has been observed to potentially increase cytotoxicity and DNA damage in CHO cells, highlighting the context-dependent nature of its effects.[1]

Impact on Recombinant Protein Titer

The availability of histidine can directly influence the yield of recombinant proteins. Constraint-based metabolic modeling has suggested that histidine is one of the key amino acids that could drive increased production of monoclonal antibodies.[2] Furthermore, the use of histidine-containing dipeptides has been shown to enhance both culture viability and protein titer.[3]

While specific dose-response data linking H-His-NH2·2HCl concentration to protein titer is limited in publicly available literature, the general understanding is that ensuring non-limiting levels of essential amino acids like histidine is a prerequisite for achieving high product yields.

Metabolic Pathways and Signaling

Understanding the metabolic fate of histidine within the cell is crucial for optimizing its supplementation strategy.

Histidine Metabolism

Histidine is a glucogenic amino acid, meaning its carbon skeleton can be converted into glucose. The primary catabolic pathway for histidine involves its conversion to glutamate, which can then enter the Krebs cycle. This metabolic link is important for cellular energy production.

Signaling Role of Histidine

Recent research has clarified the role of histidine in cellular signaling in mammalian cells. While histidine phosphorylation is a key component of two-component signal transduction systems in prokaryotes, current evidence suggests that in mammalian cells, histidine phosphorylation primarily serves a metabolic function rather than a direct signaling "on-off switch" role. It is involved in transferring phosphate groups to other molecules, for instance, in the generation of energy-carrying molecules. Therefore, it is unlikely that H-His-NH2·2HCl directly activates specific signaling cascades in the same way growth factors do.

Experimental Protocols

Preparation of H-His-NH2·2HCl Stock Solution

A general protocol for preparing a stock solution of H-His-NH2·2HCl for addition to cell culture media is as follows.

Detailed Steps:

-

Calculation: Determine the required mass of H-His-NH2·2HCl to achieve the desired stock solution concentration (e.g., 100 mM). The molecular weight of L-Histidine monohydrochloride monohydrate is 209.6 g/mol .[4]

-

Weighing: Accurately weigh the calculated amount of H-His-NH2·2HCl powder in a sterile environment.

-

Dissolution: Dissolve the powder in a volume of high-purity, sterile water (e.g., Water for Injection or cell culture grade water) that is slightly less than the final desired volume. Mix gently until fully dissolved. L-Histidine monohydrochloride monohydrate is soluble in water.[4]

-

pH Adjustment: If necessary, adjust the pH of the solution to the desired level (typically neutral) using sterile 1N NaOH or 1N HCl.

-

Final Volume: Bring the solution to the final volume with sterile water.

-

Sterilization: Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile container.

-

Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C to maintain stability and prevent repeated freeze-thaw cycles.

Supplementation in Cell Culture Media

The prepared sterile stock solution can be added to the basal cell culture medium to achieve the desired final concentration of H-His-NH2·2HCl. This can be done during the initial media preparation or as part of a feeding strategy in fed-batch cultures. The optimal concentration will be cell line and process-dependent and should be determined empirically through dose-response studies.

Conclusion

H-His-NH2·2HCl, as a readily available and stable source of histidine, is a vital component of modern cell culture media formulations. Its contributions to maintaining pH, supporting protein synthesis, and protecting against cellular stress are crucial for achieving robust and productive bioprocesses. While more direct quantitative data on its specific impact on CHO cell culture performance is needed, the available evidence strongly supports its inclusion for enhancing cell growth, viability, and recombinant protein production. A thorough understanding of its metabolic role and the development of optimized supplementation strategies will continue to be key areas of focus for bioprocess development professionals.

References

L-Histidinamide Derivatives: A Comprehensive Technical Guide for Novel Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Histidinamide, an amide derivative of the essential amino acid L-histidine, and its derivatives have emerged as a versatile scaffold in the field of novel drug discovery. The unique properties of the imidazole ring, including its aromaticity, hydrogen bonding capabilities, and ability to coordinate with metal ions, make it a crucial pharmacophore. This technical guide provides an in-depth exploration of the synthesis, therapeutic applications, and mechanisms of action of L-Histidinamide derivatives, with a focus on their potential in anticancer, antiviral, antimicrobial, and neurological disease therapies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field.

Therapeutic Applications and Quantitative Data

L-Histidinamide derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data from various studies, highlighting their potential as therapeutic agents.

Table 1: Anticancer Activity of L-Histidinamide Derivatives

| Derivative/Compound | Cancer Cell Line | Assay | IC50 Value | Citation(s) |

| L-histidine-capped silver nanoparticles (L-HAgNPs) | SiHa (Cervical Cancer) | MTT Assay | 18.25 ± 0.36 µg/mL | |

| Oleoyl-quercetin-histidinamide | HCT116 (Colorectal) | Crystal Violet | 22.4 µM | [1] |

| Oleoyl-quercetin-histidinamide isomer | HCT116 (Colorectal) | Crystal Violet | 0.34 µM | [1] |

| Sulfonyl-L-cysteine derivative with anisamide scaffold | HEPG2 (Liver) | MTT Assay | 51.9 µg/ml | [2] |

| Sulfonyl-L-glutamine derivative with anisamide scaffold | MCF7 (Breast) | MTT Assay | 54.2 µg/ml | [2] |

| Sulfonyl-L-tryptophan derivative with anisamide scaffold | PaCa2 (Pancreatic) | MTT Assay | 59.7 µg/ml | [2] |

Table 2: Antiviral Activity of L-Histidinamide Derivatives

| Derivative/Compound | Virus | Cell Line | Assay | EC50/IC50 Value | Citation(s) |

| 2-amino-1,3,4-thiadiazole derivative 1 | HIV-1 (strain IIIB) | MT-4 | MTT Assay | > 14 µg/mL | [3] |

| 2-amino-1,3,4-thiadiazole derivative 5 | HIV-1 (strain IIIB) | MT-4 | MTT Assay | > 12.6 µg/mL | [3] |

| 1,3,4-thiadiazole derivative 49 | Hepatitis B Virus (HBV) | HepG2.2.15 | MTT Assay | IC50: 0.3 µM | [3] |

| Small molecule inhibitor 136 | Influenza virus (X-31) | MDCK-2 | Plaque Reduction | EC50: 48 pM | [4] |

| Small molecule inhibitor 211 | Influenza virus (X-31) | MDCK-2 | Plaque Reduction | EC50: 140 nM | [4] |

Table 3: Antimicrobial and Other Activities

| Derivative/Compound | Target | Activity | Effective Concentration | Citation(s) |

| Histidine and Histidinamide | Copper ion-induced ROS | Inhibition of ROS production | 1.0 mM | [5][6] |

| Histidine-coordinating Cobalt(III) Schiff Base Complexes | Amyloid-β Aggregation | Inhibition | - | [7] |

| 3β[L-histidinamide-carbamoyl] cholesterol (Hchol) lipid | Endosomal Escape | Enhancement | - | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of L-Histidinamide derivatives.

Synthesis of L-histidine-capped Silver Nanoparticles (L-HAgNPs)

This protocol describes a common method for the green synthesis of L-HAgNPs.

Materials:

-

Silver nitrate (AgNO₃)

-

L-histidine

-

Sodium hydroxide (NaOH)

-

Double-distilled water

Procedure:

-

Prepare 3 mM solutions of L-histidine and AgNO₃ in double-distilled water.

-

Mix the L-histidine and AgNO₃ solutions in a 5:1 ratio in a two-necked flask and stir for 10 minutes.

-

Add 1 M NaOH dropwise to the mixture until the pH reaches 10.

-

Continuously stir the reaction mixture at 65°C with a stirring speed of 450 rpm for 4 hours.

-

The formation of AgNPs is indicated by a color change to brown.

-

Characterize the synthesized L-HAgNPs using UV-Visible spectroscopy, Transmission Electron Microscopy (TEM), and Dynamic Light Scattering (DLS) to determine their size, shape, and stability.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

L-Histidinamide derivative to be tested

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other solubilizing agent

-

96-well plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Treat the cells with various concentrations of the L-Histidinamide derivative and a vehicle control.

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antiviral Assay using Vero E6 Cells

This protocol is suitable for screening compounds against various viruses, such as SARS-CoV-2.

Materials:

-

Vero E6 cells

-

Complete culture medium

-

Virus stock

-

L-Histidinamide derivative to be tested

-

96-well plates

-

Crystal violet staining solution

-

Methanol

Procedure:

-

Seed Vero E6 cells in a 96-well plate and incubate overnight.

-

Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

After a 1-hour adsorption period, remove the virus inoculum and add a medium containing serial dilutions of the L-Histidinamide derivative.

-

Incubate the plates for 48-72 hours until cytopathic effect (CPE) is observed in the virus control wells.

-

Fix the cells with 4% paraformaldehyde and stain with crystal violet.

-

Wash the plates and solubilize the stain with methanol.

-

Measure the optical density at 570 nm.

-

The antiviral activity is determined by the reduction in CPE, and the EC50 value (the concentration that inhibits 50% of the viral effect) is calculated.

Reactive Oxygen Species (ROS) Detection

This protocol uses a fluorescent probe to measure intracellular ROS levels.

Materials:

-

Cells of interest

-

L-Histidinamide derivative

-

2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with the L-Histidinamide derivative for the specified time.

-

Wash the cells with PBS and incubate them with DCFH-DA (e.g., 10 µM) for 30 minutes in the dark.

-

Wash the cells again with PBS to remove the excess probe.

-

Measure the fluorescence intensity using a fluorometer or visualize the cells under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.

DNA Damage Analysis (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.

Materials:

-

Cells treated with the L-Histidinamide derivative

-

Lysis solution

-

Alkaline electrophoresis buffer

-

Neutralizing buffer

-

DNA staining dye (e.g., SYBR Green)

-

Microscope slides

-

Electrophoresis unit

Procedure:

-

Embed the treated cells in a low-melting-point agarose on a microscope slide.

-

Lyse the cells to remove membranes and cytoplasm, leaving the nucleoids.

-

Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.

-

Apply an electric field to allow the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."

-

Neutralize and stain the DNA.

-

Visualize the comets under a fluorescence microscope and quantify the DNA damage by measuring the length and intensity of the comet tails.

Signaling Pathways and Mechanisms of Action

L-Histidinamide derivatives exert their therapeutic effects by modulating various cellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate some of the key mechanisms.

Anticancer Mechanism: ROS-Mediated Apoptosis

L-histidine-capped silver nanoparticles have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

Caption: ROS-mediated apoptosis induced by L-HAgNPs.

Antiviral Mechanism: Inhibition of Viral Replication

L-Histidinamide derivatives can interfere with various stages of the viral life cycle, including entry, replication, and release.

Caption: Potential targets of L-Histidinamide derivatives in the viral life cycle.

Antimicrobial Mechanism: Bacterial Membrane Disruption

Cationic L-Histidinamide derivatives can interact with and disrupt the negatively charged bacterial cell membrane.

Caption: Mechanism of bacterial membrane disruption by cationic derivatives.

Neuroprotective Mechanism: Modulation of Neuroinflammation in Alzheimer's Disease

L-Histidinamide derivatives may offer neuroprotection by modulating the inflammatory cascade in neurodegenerative diseases like Alzheimer's.

Caption: Potential modulation of neuroinflammation in Alzheimer's by L-Histidinamide derivatives.

Conclusion

L-Histidinamide derivatives represent a promising and versatile class of compounds with significant potential in novel drug discovery. Their demonstrated efficacy in preclinical models of cancer, viral infections, microbial infections, and neurodegenerative diseases warrants further investigation. The ability to readily modify the L-Histidinamide scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, paving the way for the development of next-generation therapeutics. This technical guide provides a foundational resource for researchers to build upon, fostering continued innovation in the exploration of L-Histidinamide derivatives for the treatment of a wide range of human diseases.

Disclaimer

This document is intended for informational and research purposes only. The experimental protocols provided are generalized and may require optimization for specific applications. All laboratory work should be conducted in accordance with institutional safety guidelines and regulations.

References

- 1. researchgate.net [researchgate.net]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Modulation of Amyloid-β Aggregation by Histidine-coordinating Cobalt(III) Schiff Base Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulating Lipid Nanoparticles with Histidinamide-Conjugated Cholesterol for Improved Intracellular Delivery of mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of H-His-NH2·2HCl in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the utilization of L-Histidine amide dihydrochloride (H-His-NH2·2HCl) in solid-phase peptide synthesis (SPPS). The focus is on the incorporation of a C-terminal histidine amide, a common modification in biologically active peptides.

Introduction

Histidine-containing peptides play crucial roles in biological processes due to the unique properties of the imidazole side chain, which can act as a proton donor or acceptor at physiological pH. The synthesis of peptides with a C-terminal amide is a key strategy to mimic the native structure of many peptide hormones and neurotransmitters, often enhancing their biological activity and stability. H-His-NH2·2HCl is a readily available starting material for introducing a C-terminal histidine amide. However, the incorporation of histidine into a peptide sequence presents unique challenges, primarily the high propensity for racemization during the coupling reaction. This document outlines the best practices to mitigate these challenges and provides a detailed experimental protocol.

Properties of H-His-NH2·2HCl

| Property | Value |

| CAS Number | 71666-95-0 |

| Molecular Formula | C₆H₁₀N₄O·2HCl |

| Molecular Weight | 227.09 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO and water. |

Key Considerations for Using Histidine in SPPS

The primary challenge in using histidine in SPPS is the prevention of racemization at the α-carbon during activation and coupling. The imidazole side chain of histidine can act as an intramolecular base, catalyzing the formation of an optically inactive oxazolone intermediate, which leads to the incorporation of the D-isomer.

Several strategies can be employed to minimize racemization:

-

Choice of Coupling Reagent: The selection of the coupling reagent significantly impacts the degree of racemization. Reagents that form less reactive activated species or have shorter activation times are generally preferred.

-

Side-Chain Protection: While H-His-NH2 comes with an unprotected imidazole side chain, for internal histidine residues, protecting the imidazole nitrogen is a common strategy to reduce racemization.[1] Common protecting groups include Trityl (Trt), Methoxytrityl (Mmt), and tert-Butoxycarbonyl (Boc).

-

In Situ Activation: Pre-activation of the carboxylic acid can increase the risk of racemization.[2] Therefore, in situ activation, where the coupling reagent is added directly to the reaction vessel containing the resin and the amino acid, is often recommended.

Experimental Protocols

This section details the protocol for coupling H-His-NH2·2HCl to a resin to initiate peptide synthesis with a C-terminal histidine amide. The Fmoc/tBu strategy is described here.

Materials and Reagents

-

H-His-NH2·2HCl

-

Rink Amide resin (or other suitable amide-generating resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure)

-

Diisopropylethylamine (DIEA)

-

Fmoc-protected amino acids

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

-

Diethyl ether, cold